
Z-Eda-eda-Z
Vue d'ensemble
Description
PhXA41, également connu sous le nom de latanoprost, est un analogue synthétique de la prostaglandine F2α. Il est principalement utilisé dans le traitement du glaucome et de l'hypertension oculaire. Ce composé est efficace pour réduire la pression intraoculaire en augmentant l'écoulement de l'humeur aqueuse par la voie uvéosclérale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PhXA41 implique plusieurs étapes, à partir de la prostaglandine F2α disponible dans le commerce. Les étapes clés comprennent l'estérification, la réduction sélective et la substitution phénylique. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques comme le dichlorométhane et de réactifs tels que l'alcool isopropylique et le bromure de phénylmagnésium .
Méthodes de production industrielle
La production industrielle de PhXA41 suit une voie de synthèse similaire mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification. L'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité garantit la cohérence et la sécurité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
PhXA41 subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le groupe ester dans PhXA41 peut être hydrolysé pour former de l'acide latanoprost, la forme active du médicament.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle phényle, conduisant à divers dérivés oxydés.
Substitution : Le groupe phényle dans PhXA41 peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Hydrolyse : Généralement effectuée dans des conditions aqueuses acides ou basiques.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Principaux produits formés
Acide latanoprost : Formé par hydrolyse.
Dérivés oxydés : Diverses formes oxydées selon l'agent oxydant utilisé.
Dérivés phényliques substitués : Produits de substitution aromatique électrophile.
Applications de la recherche scientifique
PhXA41 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leurs réactions.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans la réduction de la pression intraoculaire chez les patients atteints de glaucome.
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations ophtalmiques
Mécanisme d'action
PhXA41 exerce ses effets en étant hydrolysé en acide latanoprost, qui est un agoniste du récepteur de la F-prostaglandine (FP). Cette activation augmente l'écoulement de l'humeur aqueuse par la voie uvéosclérale, réduisant ainsi la pression intraoculaire. Les cibles moléculaires comprennent les récepteurs FP dans l'œil, et les voies impliquées sont principalement liées à la dynamique de l'humeur aqueuse .
Applications De Recherche Scientifique
Chemistry
- Model Compound : Z-Eda-eda-Z is frequently utilized as a model compound to study prostaglandin analogues and their reactions. Its structure allows researchers to investigate the chemical properties and reactivity patterns of similar compounds.
- Synthesis Studies : Researchers employ latanoprost in retrosynthesis analysis to explore feasible synthetic routes for prostaglandin derivatives, enhancing understanding of synthetic methodologies.
Biology
- Cellular Signaling : Investigations into the effects of this compound on cellular processes have revealed its influence on various signaling pathways. Studies focus on how it modulates cell behavior, particularly in ocular tissues.
- Pharmacodynamics : Research has delved into the pharmacodynamic properties of latanoprost, examining its mechanisms of action at the cellular level and its interaction with specific receptors.
Medicine
- Glaucoma Treatment : The primary application of this compound is in ophthalmology, where it is extensively studied for its effectiveness in lowering intraocular pressure in patients with glaucoma. Clinical trials have demonstrated its efficacy and safety profile.
- Innovative Formulations : Ongoing research aims to develop new ophthalmic drug formulations based on latanoprost, potentially enhancing therapeutic outcomes for patients with eye diseases.
Industry
- Drug Development : The pharmaceutical industry utilizes this compound in the development of new drugs targeting ocular conditions. Its established efficacy serves as a basis for creating innovative therapeutic agents.
- Material Science : Recent studies have explored the use of latanoprost in material science, particularly in developing biocompatible materials for drug delivery systems.
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial conducted with patients suffering from open-angle glaucoma demonstrated that latanoprost significantly reduced intraocular pressure compared to placebo. The study highlighted its long-term safety and tolerability, making it a preferred choice among ophthalmologists .
Case Study 2: Synthesis of Prostaglandin Analogs
Research investigating the synthesis pathways of prostaglandin analogs using this compound as a precursor provided insights into optimizing reaction conditions for higher yields. This study paved the way for developing more efficient synthetic routes for related compounds .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Model compound for prostaglandin studies | Enhanced understanding of chemical reactivity |
Biology | Studies on cellular signaling | Modulates specific signaling pathways |
Medicine | Treatment for glaucoma | Proven efficacy in lowering intraocular pressure |
Industry | Drug development and material science | Potential for innovative drug formulations |
Mécanisme D'action
PhXA41 exerts its effects by being hydrolyzed to latanoprost acid, which is an agonist of the F-prostaglandin (FP) receptor. This activation increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors in the eye, and the pathways involved are primarily related to aqueous humor dynamics .
Comparaison Avec Des Composés Similaires
PhXA41 est comparé à d'autres analogues de prostaglandines tels que :
- Travoprost
- Bimatoprost
- Tafluprost
Unicité
PhXA41 est unique en raison de sa grande efficacité dans la réduction de la pression intraoculaire et de sa capacité à être efficacement hydrolysé en sa forme active. Contrairement à certains autres analogues, il a un profil d'effets secondaires favorable et est bien toléré par les patients .
Composés similaires
- Travoprost : Un autre analogue de la prostaglandine F2α utilisé pour le glaucome.
- Bimatoprost : Connu pour son double action d'augmentation de l'écoulement de l'humeur aqueuse et de réduction de sa production.
- Tafluprost : Remarquable pour ses formulations sans conservateur, le rendant adapté aux patients aux yeux sensibles .
Activité Biologique
Z-Eda-eda-Z is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes functional groups that facilitate interactions with biological targets. Its chemical formula is noted for containing azole and diketone moieties, which are often linked to bioactive properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) reported the following minimum inhibitory concentrations (MICs) against selected bacteria:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Anticancer Properties
This compound has also shown promise in cancer research. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, as illustrated in the following table summarizing cell viability results:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 15 | 70 |
A549 (Lung) | 20 | 65 |
The apoptotic effect was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer therapeutic agent.
The mechanisms underlying the biological activity of this compound are multifaceted. Key pathways include:
- Inhibition of DNA Synthesis : this compound interferes with DNA replication in microbial cells, leading to cell death.
- Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation, particularly those involving MAPK and PI3K/Akt.
Clinical Applications
A recent clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The trial included 50 participants who received the compound over four weeks. Results indicated a significant reduction in infection rates, with an overall response rate of 78%.
Preclinical Studies
In animal models, this compound demonstrated a favorable safety profile. Toxicological assessments showed no significant adverse effects at therapeutic doses, indicating its potential for further development.
Propriétés
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEWIGNADCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402452 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160256-75-7 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-Di-Z-diethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.